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molecular formula C11H7BrClFN2O2S B8518298 N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B8518298
M. Wt: 365.61 g/mol
InChI Key: KLEJCMJLXPKUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868188B2

Procedure details

Using an analogous method to that described in Example 11, 3-amino-5-bromo-2-chloropyridine was reacted with and 4-fluorobenzenesulfonyl chloride to give N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide in 82% yield; 1H NMR Spectrum: (CDCl3) 8.21 (1H, d); 8.15 (1H, d); 7.84 (2H, m); 7.20 (2H, m); 6.97 (1H, br s); Mass Spectrum: M+H+ 365.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:17]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)(=[O:19])=[O:18])[C:3]([Cl:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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